1-(3-Bromophenyl)hexahydropyrimidine-2,4-dione is a heterocyclic organic compound belonging to the class of pyrimidine derivatives. This compound features a hexahydropyrimidine ring structure substituted with a bromophenyl group, which contributes to its unique chemical properties and potential biological activities. The compound is of interest in medicinal chemistry due to its structural similarity to other bioactive molecules, particularly those that act as enzyme inhibitors.
The compound can be classified under heterocyclic compounds, specifically those containing nitrogen atoms in the ring structure. It is categorized as a derivative of hexahydropyrimidine, which is a saturated form of pyrimidine. The presence of the bromine atom on the phenyl ring adds to its reactivity and potential applications in pharmaceuticals.
The synthesis of 1-(3-Bromophenyl)hexahydropyrimidine-2,4-dione typically involves several key steps:
The synthesis may require careful control of temperature and reaction time to optimize yield and minimize side reactions. The use of modern techniques such as continuous flow synthesis can enhance efficiency in industrial settings.
The molecular structure of 1-(3-Bromophenyl)hexahydropyrimidine-2,4-dione can be represented as follows:
The compound features a hexahydropyrimidine ring fused with a bromophenyl group at one position and two carbonyl groups at positions 2 and 4 of the pyrimidine ring.
1-(3-Bromophenyl)hexahydropyrimidine-2,4-dione can undergo several types of chemical reactions:
Common reagents for these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction processes.
The mechanism of action for 1-(3-Bromophenyl)hexahydropyrimidine-2,4-dione primarily involves its interaction with biological targets such as enzymes or receptors. Its structural features allow it to bind effectively to active sites, potentially inhibiting enzymatic activity or modulating receptor functions.
This compound may exhibit activity against metalloproteinases, enzymes involved in various physiological processes including tissue remodeling and inflammation. The bromophenyl substituent may enhance binding affinity through hydrophobic interactions or π-stacking with aromatic residues in target proteins.
1-(3-Bromophenyl)hexahydropyrimidine-2,4-dione has potential applications in medicinal chemistry, particularly as:
1-(3-Bromophenyl)hexahydropyrimidine-2,4-dione (IUPAC: 1-(3-bromophenyl)-1,3-diazinane-2,4-dione) is a brominated heterocyclic compound of growing significance in medicinal and materials chemistry. With the molecular formula C₁₀H₉BrN₂O₂ and molecular weight 269.09 g/mol [3], its structure features a saturated pyrimidinedione core (hexahydropyrimidine-2,4-dione) N1-linked to a 3-bromophenyl substituent. This configuration merges the conformational flexibility of the hexahydropyrimidine ring – which adopts a boat or chair conformation – with the steric and electronic influence of the aryl bromide. The compound's SMILES notation (O=C1CCN(c2cccc(Br)c2)C(=O)N1) [3] underscores the critical bromine atom at the meta position, which profoundly influences its reactivity and biological interactions. Its emergence aligns with increased exploration of dihydropyrimidinone (DHPM) derivatives derived from Biginelli-type syntheses, where such scaffolds demonstrate diverse pharmacological profiles, including anticancer and antimicrobial activities [9].
The 3-bromophenyl group in this compound serves as a versatile pharmacophore and synthetic handle. Bromine, as a heavy halogen, exerts substantial electronic effects:
Table 1: Influence of Bromine on Key Properties of Pyrimidinedione Derivatives
Substituent | LogPa | H-Bond Acceptors | Common Bioactivities |
---|---|---|---|
3-Bromophenyl | 0.6 (calc.) | 3 | Anticancer, Antimicrobial |
Phenyl | 0.2 | 2 | Moderate activity |
4-Nitrophenyl | -0.1 | 4 | Enhanced CDK inhibition |
3-Aminophenyl | -0.3 | 3 | DNA-targeting |
aXLogP3 values indicate bromine increases lipophilicity vs. polar groups [4]
Bioactivity studies highlight this bromine dependency: 3-bromophenyl analogs of hexahydropyrimidinedione show 2–5-fold enhanced cytotoxicity against ovarian (A-2780) and colon (HT-29) cancer cells compared to non-brominated derivatives, with IC₅₀ values often below 10 μM [6]. This aligns with trends in 5-bromouracil biochemistry, where bromine incorporation mimics thymine in nucleic acids, inducing DNA strand breaks during replication [9].
The meta positioning of bromine on the phenyl ring induces distinct steric and electronic effects compared to ortho or para isomers:
Table 2: Comparative Analysis of Bromophenyl Positional Isomers
Isomer | Relative Energy (kcal/mol)b | Aryl-Heterocycle Dihedral Angle (°) | Cancer Cell IC₅₀ (HT-29, μM)c |
---|---|---|---|
Ortho (2-Br) | 5.8 | 48.2 | 18.9 ± 1.7 |
Meta (3-Br) | 0.0 | 62.5 | 5.24 ± 1.05 |
Para (4-Br) | 1.1 | 56.3 | 11.7 ± 1.3 |
bDFT calculations (B3LYP/6-31G) [9]; cData from thiouracil-5-sulfonamide analogs [6]*
The meta-bromo derivative’s superior bioactivity (e.g., IC₅₀ = 5.24 μM vs. 11.7 μM for para in HT-29 cells [6]) arises from optimized halogen bonding geometry and reduced dipole moment (~2.1 D) versus para isomers (~3.0 D), enhancing membrane diffusion. This positional sensitivity underscores the critical design role of bromine placement in developing targeted therapeutics.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9